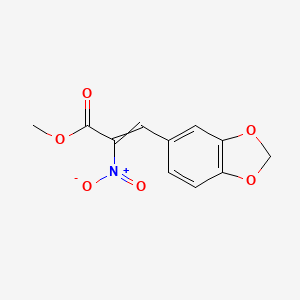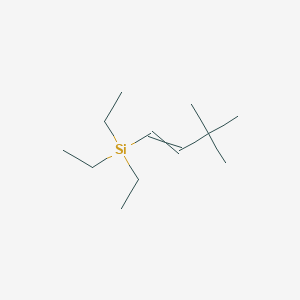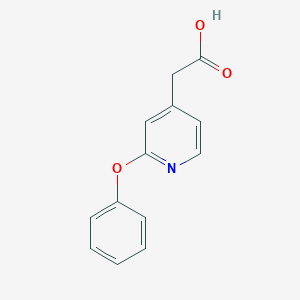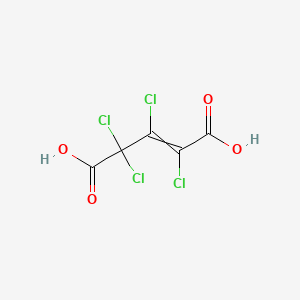
Tetrachloroglutaconic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrachloroglutaconic acid is a chlorinated derivative of glutaconic acid, characterized by the presence of four chlorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tetrachloroglutaconic acid can be synthesized through the chlorination of glutaconic acid. The reaction typically involves the use of chlorine gas in the presence of a catalyst, such as iron(III) chloride, under controlled temperature and pressure conditions. The reaction proceeds via electrophilic substitution, where chlorine atoms replace hydrogen atoms on the glutaconic acid molecule.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient chlorination. The process requires careful monitoring of reaction parameters to achieve high yield and purity. Post-reaction, the product is purified through crystallization or distillation techniques.
Analyse Des Réactions Chimiques
Types of Reactions: Tetrachloroglutaconic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tetrachloroglutaric acid using strong oxidizing agents like potassium permanganate.
Reduction: Reduction of this compound can yield less chlorinated derivatives or dechlorinated products, depending on the reducing agent used.
Substitution: The chlorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as hydroxide ions or amines.
Major Products Formed:
Oxidation: Tetrachloroglutaric acid.
Reduction: Dichloroglutaconic acid or glutaconic acid.
Substitution: Hydroxyglutaconic acid or aminoglutaconic acid.
Applications De Recherche Scientifique
Tetrachloroglutaconic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other chlorinated compounds.
Biology: Studied for its potential effects on biological systems, including its role as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of antimicrobial agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of tetrachloroglutaconic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This inhibition can disrupt metabolic pathways and affect cellular functions. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Tetrachloroglutaconic acid can be compared with other chlorinated organic acids, such as:
Trichloroglutaconic acid: Contains three chlorine atoms and exhibits similar but less pronounced chemical properties.
Pentachloroglutaconic acid: Contains five chlorine atoms and is more reactive due to the higher degree of chlorination.
Uniqueness: this compound is unique due to its specific chlorination pattern, which imparts distinct chemical reactivity and potential applications. Its balance of chlorination makes it a versatile compound for various scientific and industrial uses.
Propriétés
Numéro CAS |
40015-48-3 |
|---|---|
Formule moléculaire |
C5H2Cl4O4 |
Poids moléculaire |
267.9 g/mol |
Nom IUPAC |
2,3,4,4-tetrachloropent-2-enedioic acid |
InChI |
InChI=1S/C5H2Cl4O4/c6-1(3(10)11)2(7)5(8,9)4(12)13/h(H,10,11)(H,12,13) |
Clé InChI |
GIEYXHDTMLXSKG-UHFFFAOYSA-N |
SMILES canonique |
C(=C(C(C(=O)O)(Cl)Cl)Cl)(C(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


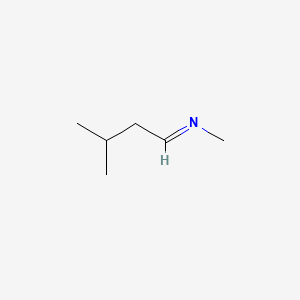
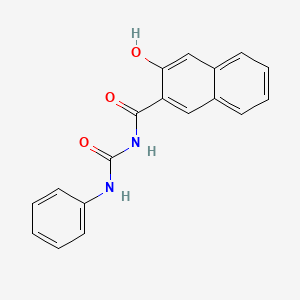
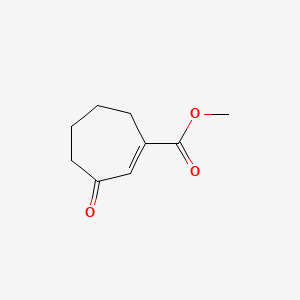

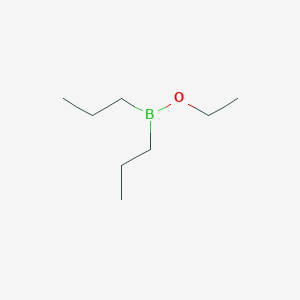
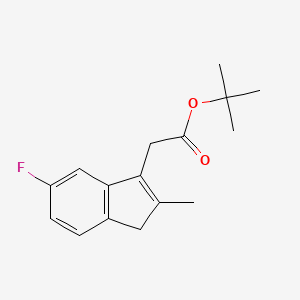


![Diethyl [1-(furan-2-yl)-2-methylpropyl]phosphonate](/img/structure/B14652471.png)

